5-Methyl-2(1H)-pyridinone-d6
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Overview
Description
5-Methyl-2(1H)-pyridinone-d6 is a deuterated derivative of 5-Methyl-2(1H)-pyridinone. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2(1H)-pyridinone-d6 typically involves the deuteration of 5-Methyl-2(1H)-pyridinone. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient exchange of hydrogen with deuterium.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2(1H)-pyridinone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form dihydropyridinone derivatives.
Substitution: The methyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyridinones, dihydropyridinones, and other pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methyl-2(1H)-pyridinone-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: It is employed in drug development to study the pharmacokinetics and metabolism of potential therapeutic agents.
Industry: The compound is used in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2(1H)-pyridinone-d6 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can alter the reaction kinetics and stability of the molecule, leading to different biological and chemical behaviors compared to its non-deuterated counterpart. This can affect enzyme interactions, metabolic pathways, and the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2(1H)-pyridinone: The non-deuterated version of the compound.
2(1H)-Pyridinone: A similar compound without the methyl group.
2(1H)-Pyridinone-d6: A deuterated version without the methyl group.
Uniqueness
5-Methyl-2(1H)-pyridinone-d6 is unique due to the presence of deuterium atoms, which provide increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous.
Properties
Molecular Formula |
C6H7NO |
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Molecular Weight |
115.16 g/mol |
IUPAC Name |
3,4,6-trideuterio-5-(trideuteriomethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)/i1D3,2D,3D,4D |
InChI Key |
SOHMZGMHXUQHGE-RLTMCGQMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=C1C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1=CNC(=O)C=C1 |
Origin of Product |
United States |
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